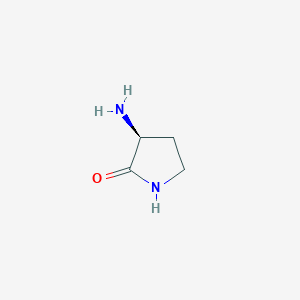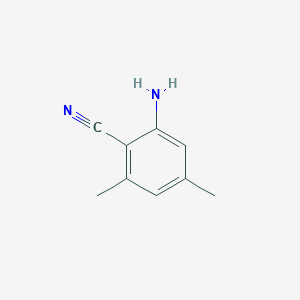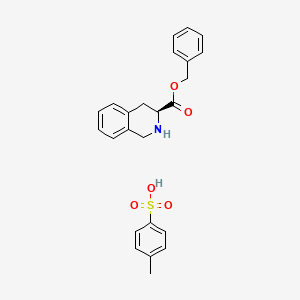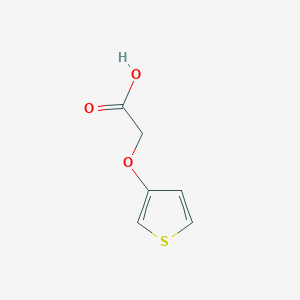acetic acid CAS No. 83244-81-9](/img/structure/B1281462.png)
[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid, also known as 5-Methyl-1,3,4-thiadiazol-2-yl)amino]acetate (5MTAA) is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound that has been used in a range of experiments in the fields of biochemistry, physiology, and pharmacology. The compound is used in a variety of lab experiments, particularly those related to the study of enzyme kinetics and enzyme inhibition.
Applications De Recherche Scientifique
Synthesis and Characterization
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid and its derivatives are involved in the synthesis of complex compounds. For instance, Demirbas (2005) outlines the synthesis of new triheterocyclic compounds that include 1,3,4-thiadiazole rings, which are crucial in various chemical processes Demirbas (2005).
Antimicrobial Activities
This chemical compound is also a key ingredient in synthesizing various derivatives that exhibit antimicrobial properties. Demirbas et al. (2004) studied the synthesis of new derivatives that showed antimicrobial activity against specific microorganisms Demirbas, Karaoglu, Demirbaş, Sancak (2004).
Role in Antibiotic Development
It is significantly utilized in the development of cephalosporin antibiotics. Tatsuta et al. (1994) describe the preparation of a compound where this chemical plays a crucial role as a side-chain in the fourth generation of cephalosporin antibiotics Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, Kurita (1994).
Influence on Corrosion Inhibition
Research by Rafiquee et al. (2007) indicates that derivatives of this compound can be effective corrosion inhibitors for mild steel in specific acidic environments Rafiquee, Khan, Saxena, Quraishi (2007).
Antimycobacterial Activity
This compound and its derivatives have shown potential in antimycobacterial applications. Mamolo et al. (2001) synthesized derivatives that exhibited activity against Mycobacterium tuberculosis and Mycobacterium avium Mamolo, Falagiani, Zampieri, Vio, Banfi (2001).
Orientations Futures
The future research directions could involve exploring the potential biological activities of “(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid” and its derivatives, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives . Further studies could also focus on the synthesis and characterization of this compound.
Mécanisme D'action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit anticonvulsant activity . They are known to interact with the GABAA pathway, which plays a crucial role in inhibiting neuronal firing in the brain .
Mode of Action
It is suggested that 1,3,4-thiadiazole derivatives prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This action can lead to a decrease in neuronal excitability, which may contribute to their anticonvulsant effects .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can influence the gabaa pathway . This pathway is crucial for inhibitory neurotransmission in the brain, and alterations in its function can lead to changes in neuronal excitability .
Pharmacokinetics
It is suggested that the sulfur atom in the thiadiazole system contributes to good liposolubility, which can positively affect the biological activity and pharmacokinetic properties of thiadiazole-containing compounds . This property may allow the compound to easily cross cell membranes .
Result of Action
Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may lead to decreased neuronal excitability due to its interaction with the gabaa pathway . This could potentially result in anticonvulsant effects .
Action Environment
It is known that the compound should be stored at room temperature
Analyse Biochimique
Biochemical Properties
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding often involves specific interactions with amino acid residues in the enzyme’s active site. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. The compound can affect the levels of metabolites, leading to changes in cellular metabolism. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, thereby altering the production of ATP and other essential metabolites .
Transport and Distribution
The transport and distribution of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .
Propriétés
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAHTIJLJPRDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510543 |
Source


|
| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83244-81-9 |
Source


|
| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)



![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
